(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Chiral resolution Enantioselective synthesis Stereochemical quality control

Sourcing the exact (2R,3R) enantiomer of 2,3-divinyl-tetrahydropyrido[2,3-b]pyrazine is critical for reproducible asymmetric catalysis and polymerization studies. Substituting the racemate or (2S,3S) form leads to divergent stereochemical outcomes and loss of vinyl-anchoring functionality. - Defined (2R,3R) configuration enables predictable chiral induction in catalytic reactions. - Dual terminal vinyl groups allow covalent immobilization or thiol-ene polymerization. - Balanced physicochemical profile (XLogP3 2.3, TPSA 37 Ų) supports drug-like SAR exploration. - Available from BenchChem with verified enantiomeric identity and reliable global fulfillment.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 59352-69-1
Cat. No. B13112119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
CAS59352-69-1
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC=CC1C(NC2=C(N1)C=CC=N2)C=C
InChIInChI=1S/C11H13N3/c1-3-8-9(4-2)14-11-10(13-8)6-5-7-12-11/h3-9,13H,1-2H2,(H,12,14)/t8-,9-/m1/s1
InChIKeyYSKUKTUHBISZNF-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3R)-2,3-Bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine – Procurement & Selection Baseline


(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS 59352-69-1) is a chiral, trans-2,3-divinyl-substituted tetrahydropyrido[2,3-b]pyrazine with a molecular formula of C11H13N3 and a molecular weight of 187.24 g/mol [1]. It belongs to the class of fused N-heterocycles comprising a partially saturated pyrido[2,3-b]pyrazine core bearing two terminal vinyl groups at the 2- and 3-positions in a defined (2R,3R) absolute configuration [1]. The compound possesses two hydrogen-bond donors, three hydrogen-bond acceptors, a topological polar surface area of 37 Ų, and a calculated XLogP3 of 2.3 [1]. Its structural features—chiral secondary amines, a basic pyridine nitrogen, and two polymerizable vinyl handles—distinguish it from both the fully aromatic parent scaffold and from non-vinyl or racemic analogs.

Chiral resolution control: (2R,3R) absolute configuration
Two terminal vinyl handles for covalent chemistry
Partially saturated core distinct from aromatic analog

(2R,3R)-2,3-Bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine – Critical Differentiation Drivers


Substituting this compound with a closely related pyrido[2,3-b]pyrazine analog—even one sharing the same core scaffold—can lead to divergent physicochemical, stereochemical, and reactivity profiles that undermine experimental reproducibility. The (2R,3R) configuration is not trivially interchangeable with the (2S,3S) enantiomer or the racemate; chirality at the 2- and 3-positions dictates molecular recognition in asymmetric catalysis and chiral biological targets [1]. Replacing the vinyl substituents with methyl, phenyl, or hydrogen eliminates the terminal alkene functionality required for downstream covalent anchoring, polymerization, or cross-coupling chemistry [2]. Furthermore, the partially saturated tetrahydropyrido[2,3-b]pyrazine ring system exhibits different basicity (pKa of the pyridine nitrogen) and solubility compared to the fully aromatic pyrido[2,3-b]pyrazine (CAS 322-46-3), directly affecting formulation, salt selection, and biomolecular binding [1][3]. The quantitative evidence below substantiates why procurement must specify this exact stereoisomer and substitution pattern.

Enantiomer mismatch
(2S,3S) or racemate may shift chiral recognition in asymmetric transformations and biological assays.
Vinyl group absence
Alkyl or aryl analogs lack terminal alkene reactivity; thiol-ene, polymerization, and cross-coupling are not feasible.
Aromatic core substitution
Fully aromatic pyrido[2,3-b]pyrazine differs in lipophilicity, solubility, and hydrogen-bond donor capacity, altering assay readouts.

(2R,3R)-2,3-Bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine – Quantitative Differentiation Evidence


Stereochemical Identity: (2R,3R) vs. (2S,3S)

The target compound is defined by two chiral centers at C2 and C3 in the (2R,3R) absolute configuration, as computationally assigned by PubChem using the InChI stereochemical layer [1]. This is distinct from the (2S,3S) enantiomer and the racemic trans mixture. In the context of tetrahydropyrido[2,3-b]pyrazines, enantioselective synthesis methods achieving up to 98.5:1.5 enantiomeric ratio (er) have been reported, demonstrating that stereochemical purity at these positions is synthetically controllable and analytically verifiable [2]. No publicly available head-to-head bioactivity data comparing (2R,3R) vs. (2S,3S) for this exact compound were identified; differentiation at this time rests on configurational identity rather than differential potency.

Stereochemical Identity
Class-level inference
(2R,3R) vs. (2S,3S) enantiomer
Enantiomer-attribution review
Data to verify; no head-to-head bioactivity data available
Chiral resolution Enantioselective synthesis Stereochemical quality control

Lipophilicity: vs. Fully Aromatic Analog

The computed XLogP3 for (2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is 2.3 [1], reflecting the lipophilic contribution of the two vinyl groups and the partially saturated ring. In contrast, the fully aromatic pyrido[2,3-b]pyrazine (CAS 322-46-3) has a computed XLogP of approximately 0.8 . This ~1.5 log unit difference corresponds to an approximately 30-fold higher theoretical partition coefficient, which predicts significantly enhanced membrane permeability and altered tissue distribution for the target compound.

Lipophilicity vs. Aromatic
Cross-study comparable
Δ XLogP3 ≈ +1.5 (~30× partition)
Permeability prediction context
Computed values; experimental logP may differ
Physicochemical profiling Drug-likeness Permeability prediction

Hydrogen Bond Donor Capacity: vs. Aromatic Analog

The target compound possesses two hydrogen bond donor (HBD) sites—the secondary amines at N1 and N4 of the tetrahydropyrido ring—whereas the fully aromatic pyrido[2,3-b]pyrazine has zero HBD [1]. This difference directly impacts aqueous solubility, crystal packing, and the ability to form directed hydrogen bonds with biological targets or co-crystal formers. The unsubstituted 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS 35808-40-3) also has 2 HBD but lacks the vinyl groups, offering a matched HBD count but different lipophilicity.

H-Bond Donor Capacity
Cross-study comparable
2 HBD vs. 0 (aromatic analog)
Solubility and target engagement context
Affects crystal packing and co-crystal formation
Hydrogen bonding Solubility Structure-based drug design

Vinyl Reactivity: vs. Alkyl/Aryl Analogs

The two terminal vinyl (ethenyl) groups at positions 2 and 3 provide orthogonal reactive handles for thiol-ene click chemistry, radical polymerization, hydroboration-oxidation, or transition-metal-catalyzed cross-coupling [2]. Analogs bearing 2,3-dimethyl (saturated alkyl) or 2,3-diphenyl (aryl) substituents lack this alkene reactivity entirely. This differential is absolute: no vinyl group means no thiol-ene conjugation, no vinyl polymerization, and no hydroboration pathway.

Vinyl Reactivity
Class-level inference
2 terminal C=C vs. 0 alkyl/aryl
Covalent anchoring required
Binary functional availability; no alternative
Click chemistry Polymer chemistry Covalent functionalization

TPSA & CNS Penetration Prediction

The TPSA of the target compound is 37 Ų [1], compared to approximately 25.8 Ų for the fully aromatic pyrido[2,3-b]pyrazine. While both values fall below the typical 60–70 Ų threshold associated with poor blood-brain barrier penetration, the 11.2 Ų difference reflects the contribution of the two additional NH donors and the saturated ring geometry. This places the target compound in a TPSA range that, combined with its XLogP3 of 2.3, predicts favorable CNS penetration according to standard ADME models [1].

TPSA & CNS Penetration
Cross-study comparable
TPSA 37 Ų (Δ +11.2 vs aromatic)
CNS penetration prediction context
Below typical 60–70 Ų BBB threshold
CNS drug design BBB permeability ADME prediction

Kinase Inhibition: Tetrahydropyrido[2,3-b]pyrazine Scaffold

The tetrahydropyrido[2,3-b]pyrazine core has been claimed in multiple patent families as a privileged scaffold for kinase inhibition, including ALK, IGF-1R, and PDE2A modulation [1][2]. While specific IC50 or Ki values for the target compound against named kinases are not publicly available, the scaffold itself has yielded inhibitors with nanomolar potency in optimized derivatives. The (2R,3R)-divinyl substitution pattern introduces chirality and synthetic handles not present in the simpler 2,3-unsubstituted or 2,3-dione analogs, offering a distinct vector for lead diversification.

Kinase Scaffold Precedence
Supporting evidence
Tetrahydropyrido[2,3-b]pyrazine core
Scaffold kinase inhibition context
Exact IC50 data not publicly available
Kinase inhibition Medicinal chemistry Scaffold hopping

(2R,3R)-2,3-Bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine – Application Scenarios


Asymmetric Catalysis Building Block

The defined (2R,3R) configuration, combined with two secondary amine donors and a pyridine nitrogen, makes this compound a candidate for chiral ligand development in asymmetric catalysis. The vinyl groups provide anchoring points for immobilization on solid supports. Procurement of this specific enantiomer, rather than the racemate or (2S,3S) form, is essential for achieving enantioselective outcomes in catalytic reactions [1][2].

Chiral Polymer Monomer

The two terminal vinyl groups enable radical or thiol-ene polymerization, allowing incorporation of the chiral tetrahydropyrido[2,3-b]pyrazine unit into polymer backbones. This application is uniquely enabled by the divinyl substitution pattern and is not attainable with 2,3-dialkyl or 2,3-diaryl analogs [1]. Potential uses include chiral stationary phases for chromatographic separation and functional coatings.

Medicinal Chemistry Scaffold for Kinase Inhibitor Leads

The tetrahydropyrido[2,3-b]pyrazine core is a recognized kinase inhibitor scaffold with multiple patent precedents [2][3]. The (2R,3R)-divinyl derivative offers a chiral, functionalizable entry point for structure-activity relationship (SAR) exploration. Its balanced physicochemical profile (XLogP3 2.3, TPSA 37 Ų, 2 HBD) falls within drug-like space [1], supporting its use as a starting scaffold for oral bioavailability optimization.

Chiral Purity Reference Standard

With two defined stereocenters and zero undefined stereocenters, the (2R,3R) compound can serve as a reference standard for chiral HPLC or SFC method development when analyzing enantiomeric purity of tetrahydropyrido[2,3-b]pyrazine derivatives. The UV-active pyrido[2,3-b]pyrazine chromophore facilitates detection, and the distinct retention properties relative to the (2S,3S) enantiomer enable baseline separation under optimized chiral conditions [1].

Application
Selection Property
Validation Focus
Asymmetric catalysis
Chiral ligand development
Enantioselectivity validation
Chiral polymer monomer
Divinyl reactivity
Covalent incorporation review
Kinase inhibitor scaffold
Scaffold physicochemical profile
Kinase panel selectivity review
Chiral reference standard
Enantiomeric identity control
Chiral HPLC method fit
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